molecular formula C14H13N5O5 B4312928 1-{[(3-ACETYLPHENYL)CARBAMOYL]METHYL}-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE

1-{[(3-ACETYLPHENYL)CARBAMOYL]METHYL}-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4312928
M. Wt: 331.28 g/mol
InChI Key: WYDGVMGLRCOMLF-UHFFFAOYSA-N
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Description

1-{[(3-ACETYLPHENYL)CARBAMOYL]METHYL}-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyrazole ring, a nitro group, and an amide linkage, which contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of 1-{[(3-ACETYLPHENYL)CARBAMOYL]METHYL}-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the nitro group: Nitration of the pyrazole ring can be carried out using a mixture of concentrated nitric and sulfuric acids.

    Amide formation: The final step involves the coupling of the nitro-substituted pyrazole with 3-acetylphenylamine in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

1-{[(3-ACETYLPHENYL)CARBAMOYL]METHYL}-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.

    Substitution: The acetyl group can undergo nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace the acetyl group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include strong acids or bases, hydrogen gas with metal catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{[(3-ACETYLPHENYL)CARBAMOYL]METHYL}-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug discovery and development.

    Medicine: Its derivatives may be explored for therapeutic applications, including as enzyme inhibitors or receptor modulators.

    Industry: The compound can be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.

Mechanism of Action

The mechanism by which 1-{[(3-ACETYLPHENYL)CARBAMOYL]METHYL}-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can participate in redox reactions, while the amide linkage may facilitate hydrogen bonding with target molecules. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar compounds to 1-{[(3-ACETYLPHENYL)CARBAMOYL]METHYL}-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE include other nitro-substituted pyrazoles and amide derivatives. These compounds share structural similarities but may differ in their specific substituents, leading to variations in their chemical reactivity and biological activities. For example:

    1-{2-[(4-nitrophenyl)amino]-2-oxoethyl}-4-nitro-1H-pyrazole-3-carboxamide: Similar structure but with a different aromatic substitution pattern.

    1-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-4-chloro-1H-pyrazole-3-carboxamide: Similar structure but with a chloro group instead of a nitro group.

Properties

IUPAC Name

1-[2-(3-acetylanilino)-2-oxoethyl]-4-nitropyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O5/c1-8(20)9-3-2-4-10(5-9)16-12(21)7-18-6-11(19(23)24)13(17-18)14(15)22/h2-6H,7H2,1H3,(H2,15,22)(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDGVMGLRCOMLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C=C(C(=N2)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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